molecular formula C15H16Cl2N2OS B11646592 4,6-Dichloro-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidine

4,6-Dichloro-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidine

Cat. No.: B11646592
M. Wt: 343.3 g/mol
InChI Key: ULGNLOQEJRSZPU-UHFFFAOYSA-N
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Description

4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of various non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving rigorous purification steps such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate various biological activities, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form diverse derivatives makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C15H16Cl2N2OS

Molecular Weight

343.3 g/mol

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C15H16Cl2N2OS/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(16)18-15(21-2)19-14(12)17/h4-7H,3,8-9H2,1-2H3

InChI Key

ULGNLOQEJRSZPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl

Origin of Product

United States

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